![molecular formula C20H24BrNO4 B4986587 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol](/img/structure/B4986587.png)
4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol, also known as BRL-15572, is a compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders. The dopamine D3 receptor is involved in the regulation of dopamine release in the brain, which is important for the regulation of reward and motivation. By blocking the dopamine D3 receptor, 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol can reduce the rewarding effects of drugs of abuse and can improve cognitive function in animal models of schizophrenia.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol has been shown to have several biochemical and physiological effects, including the reduction of drug-seeking behavior in rats and the improvement of cognitive function in animal models of schizophrenia. These effects are thought to be mediated by the selective antagonism of the dopamine D3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor without affecting other dopamine receptors. However, one limitation of using 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
Future research on 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol could focus on the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other neuropsychiatric disorders. Additionally, studies could be conducted to further elucidate the mechanism of action of 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol and its effects on dopamine signaling in the brain.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol involves several steps, including the reaction between 4-bromobenzaldehyde and 3,5-dimethoxy-4-hydroxybenzylamine to form an intermediate compound. This intermediate is then reacted with piperidine and the resulting product is purified to obtain 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol has been studied for its potential therapeutic applications in various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. Studies have shown that 4-(4-bromophenyl)-1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinol can reduce drug-seeking behavior in rats and can improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4/c1-25-17-11-14(12-18(26-2)19(17)23)13-22-9-7-20(24,8-10-22)15-3-5-16(21)6-4-15/h3-6,11-12,23-24H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXUZRKJFFLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.